Plazomicin, previously known as ACHN-490, is a next-generation aminoglycoside antibiotic. [] It is a semisynthetic derivative of sisomicin, designed to combat multidrug-resistant Enterobacteriaceae, particularly carbapenem-resistant strains. [, ] Plazomicin is characterized by its potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria. [] This includes extended-spectrum β-lactamase-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae, and organisms harboring aminoglycoside-modifying enzymes. [, ] Plazomicin plays a crucial role in scientific research as a potential solution to the escalating threat of antimicrobial resistance, especially in the context of limited treatment options for serious infections. [, , ]
Future Directions
Investigating its efficacy in the treatment of infections beyond complicated urinary tract infections, including bloodstream infections and pneumonia, especially in the context of increasing carbapenem resistance. [, , ]
Exploring its role in combination therapies to enhance its activity and potentially combat emerging resistance mechanisms. [, , ]
Developing rapid and reliable diagnostic methods to identify isolates harboring 16S rRNA methyltransferases, which confer resistance to plazomicin, to guide its appropriate clinical use. [, , ]
Optimizing dosing regimens and therapeutic drug monitoring strategies, particularly for patients with renal impairment, to enhance efficacy and minimize the risk of toxicity. [, ]
Evaluating its long-term safety profile with continued surveillance for potential adverse effects, such as nephrotoxicity and ototoxicity, commonly associated with aminoglycosides. [, , ]
These research directions highlight plazomicin's potential as a valuable tool in addressing the urgent and evolving challenge of antimicrobial resistance, particularly in the context of limited treatment options for serious Gram-negative infections. [, , , ]
Related Compounds
Sisomicin
Compound Description: Sisomicin is a natural aminoglycoside antibiotic. It exhibits bactericidal activity by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis. [] Sisomicin is structurally similar to plazomicin, serving as a foundational molecule in plazomicin's development.
Relevance: Sisomicin is a structurally related compound to plazomicin. Plazomicin is a semisynthetic derivative of sisomicin, designed to overcome the limitations of sisomicin, such as susceptibility to aminoglycoside-modifying enzymes. [, ] While sisomicin is susceptible to inactivation by these enzymes, plazomicin exhibits increased resistance, making it effective against a broader range of bacterial strains, including those resistant to sisomicin. [, ]
Gentamicin
Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections. Similar to other aminoglycosides, it acts by inhibiting bacterial protein synthesis. []
Relevance: Gentamicin is often used as a comparator compound in studies evaluating the efficacy of plazomicin. [, , , , , , , , ] Plazomicin demonstrates superior activity against many bacterial strains, including those resistant to gentamicin, due to its structural modifications that hinder the activity of aminoglycoside-modifying enzymes. [, , , ]
Amikacin
Compound Description: Amikacin is a semisynthetic aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. It functions by irreversibly binding to the 30S ribosomal subunit, inhibiting protein synthesis. []
Relevance: Amikacin serves as a comparator compound in numerous studies investigating plazomicin's activity. [, , , , , , , , , ] Plazomicin generally shows improved activity, particularly against resistant strains, due to its design that confers resistance to several aminoglycoside-modifying enzymes, which may inactivate amikacin. [, , , , ]
Tobramycin
Compound Description: Tobramycin is an aminoglycoside antibiotic primarily used to treat Gram-negative bacterial infections. Its mechanism of action involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. [, ]
Relevance: Tobramycin acts as a comparator compound in studies evaluating plazomicin's efficacy. [, , , , , , ] Plazomicin generally displays enhanced in vitro activity compared to tobramycin, especially against resistant isolates. [, , , ] This difference in activity arises from plazomicin's structural modifications, which provide protection against some aminoglycoside-modifying enzymes that may render tobramycin ineffective.
Meropenem
Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections. It acts by inhibiting bacterial cell wall synthesis. [, , ]
Relevance: Meropenem is frequently employed as a comparator in studies assessing plazomicin's activity and efficacy. [, , ] Both compounds target Gram-negative bacteria, but they differ in their mechanisms of action and spectrum of activity. Plazomicin exhibits activity against certain meropenem-resistant strains, making it a valuable alternative for treating infections caused by these resistant bacteria. [, ]
Tigecycline
Compound Description: Tigecycline is a glycylcycline antibiotic effective against various Gram-positive, Gram-negative, and anaerobic bacteria. It exerts its bactericidal effect by inhibiting protein synthesis through binding to the 30S ribosomal subunit. [, ]
Colistin
Compound Description: Colistin is a polypeptide antibiotic used as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. It disrupts the bacterial cell membrane, leading to cell death. [, ]
Relevance: Colistin is frequently used as a comparator agent in studies investigating the efficacy of plazomicin, particularly against highly resistant bacterial strains. [, ] While both antibiotics target Gram-negative bacteria, plazomicin often demonstrates superior activity against specific MDR Enterobacteriaceae. [] This highlights the potential of plazomicin as a valuable treatment option in cases where colistin resistance is a concern.
Ceftazidime-Avibactam
Compound Description: Ceftazidime-avibactam is a combination antibiotic comprising ceftazidime, a cephalosporin antibiotic, and avibactam, a β-lactamase inhibitor. This combination broadens ceftazidime's spectrum of activity, making it effective against bacteria producing certain β-lactamases. []
Relevance: Ceftazidime-avibactam is often compared to plazomicin in studies evaluating the efficacy of different antibiotic regimens against multidrug-resistant Gram-negative bacteria, especially carbapenem-resistant Enterobacteriaceae. [] Both agents offer treatment options for infections caused by these challenging pathogens.
Imipenem-Relebactam
Compound Description: Imipenem-relebactam is a combination antibiotic consisting of imipenem, a carbapenem antibiotic, and relebactam, a β-lactamase inhibitor. This combination enhances imipenem's efficacy by protecting it from degradation by certain β-lactamases. []
Relevance: Imipenem-relebactam, like ceftazidime-avibactam, is frequently compared to plazomicin in studies assessing the activity of various antibiotics against MDR Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae. [] The comparison helps researchers understand the relative effectiveness of these newer antibiotic options for treating infections caused by these challenging pathogens.
Meropenem-Vaborbactam
Compound Description: Meropenem-vaborbactam is a combination antibiotic comprising meropenem, a carbapenem antibiotic, and vaborbactam, a β-lactamase inhibitor. Vaborbactam protects meropenem from breakdown by certain β-lactamases, thereby expanding its spectrum of activity. [, ]
Relevance: Similar to other β-lactam/β-lactamase inhibitor combinations, meropenem-vaborbactam is often compared to plazomicin in studies evaluating the efficacy of different treatment approaches against MDR Gram-negative bacteria. [, ] These comparisons provide valuable information on the relative effectiveness of these novel antibiotic options for managing infections caused by these difficult-to-treat pathogens.
Eravacycline
Compound Description: Eravacycline is a synthetic fluorocycline antibiotic effective against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. It acts by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. []
Relevance: Eravacycline, similar to plazomicin, offers a potential treatment option for infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae. [] Studies comparing these agents help clinicians understand their relative efficacy and potential roles in managing infections caused by these challenging pathogens.
Levofloxacin
Compound Description: Levofloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. [, ]
Relevance: Levofloxacin serves as a comparator in studies assessing the efficacy of plazomicin for treating complicated urinary tract infections (cUTI). [, ] Plazomicin demonstrated comparable or superior efficacy to levofloxacin in treating cUTI, especially in cases involving multidrug-resistant pathogens. []
Fosfomycin
Compound Description: Fosfomycin is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. It acts by inhibiting the first step in bacterial cell wall synthesis. []
Relevance: Fosfomycin is often included in studies comparing the activity of different antibiotic options against MDR Gram-negative bacteria. [] This comparison provides valuable data for clinicians to make informed decisions when selecting appropriate therapies for infections caused by these challenging pathogens, particularly when considering plazomicin as a treatment option.
Polymyxin B
Compound Description: Polymyxin B is a polypeptide antibiotic used to treat infections caused by multidrug-resistant Gram-negative bacteria. Similar to colistin, it acts by disrupting the bacterial cell membrane, leading to cell death. []
Relevance: Polymyxin B, like colistin, often serves as a last-resort treatment option for MDR Gram-negative bacterial infections. [] In studies evaluating the efficacy of various antibiotics, including plazomicin, against these challenging pathogens, polymyxin B provides a benchmark for comparing the activity of newer agents.
Overview
Plazomicin is a semi-synthetic aminoglycoside antibiotic developed to combat multidrug-resistant bacterial infections, particularly those caused by Enterobacteriaceae. It is derived from sisomicin, designed to evade common mechanisms of bacterial resistance. Plazomicin's unique chemical structure enhances its binding affinity to bacterial ribosomes, making it effective against a range of Gram-negative bacteria.
Source and Classification
Plazomicin (chemical formula: C25H48N6O10) is classified as an aminoglycoside antibiotic. It is synthesized from sisomicin, which serves as the starting material in its production. This class of antibiotics is characterized by their mechanism of action, which involves binding to the bacterial ribosome and inhibiting protein synthesis.
Synthesis Analysis
Methods and Technical Details
The synthesis of plazomicin involves an eight-step process that modifies sisomicin to enhance its antibacterial properties. Key steps include:
Protection of Amino Groups: The allylic amino group of sisomicin is protected using HONB-PNZ.
Formation of Silanized Compound: Reaction with hexamethyldisilazane creates a fully protected silanized compound.
Acylation Reaction: An active ester is used for acylation.
Deprotection and Condensation: The protecting group is selectively removed, followed by condensation with tert-butyldimethylsilane-protected 2-hydroxy acetaldehyde.
Reduction and Purification: The product is reduced, deprotected, and purified using resin column chromatography.
Molecular Structure Analysis
Structure and Data
Plazomicin's molecular structure features several critical modifications compared to its parent compound, sisomicin:
Hydroxyaminobutyric Acid Group: Introduced at the C-1 position.
Hydroxyethyl Group: Added at the C-6' position.
These modifications allow plazomicin to maintain efficacy against aminoglycoside-modifying enzymes while enhancing its ability to bind to the ribosomal RNA. The crystal structure reveals specific interactions between plazomicin and rRNA, crucial for its mechanism of action.
Chemical Reactions Analysis
Reactions and Technical Details
Plazomicin undergoes various chemical reactions that are essential for its activity and stability:
Acetylation: Plazomicin can be acetylated by enzymes such as AAC(2′)-Ia, which modifies its structure and can lead to resistance in some bacterial strains.
Hydrolysis: The hydrolytic stability of plazomicin is critical for its therapeutic effectiveness; it must resist degradation in biological systems.
The structural modifications in plazomicin contribute to its resilience against these reactions compared to other aminoglycosides.
Mechanism of Action
Process and Data
Plazomicin exerts its bactericidal effect primarily through binding to the 30S ribosomal subunit of bacteria. This binding disrupts protein synthesis by causing misreading of mRNA, leading to the production of nonfunctional or toxic proteins.
Data from studies indicate that plazomicin interacts with specific nucleotides in rRNA, forming multiple hydrogen bonds that stabilize the drug-ribosome complex. This interaction not only enhances its antimicrobial activity but also allows it to circumvent many common resistance mechanisms employed by bacteria.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Plazomicin exhibits several notable physical and chemical properties:
Molecular Weight: 520.68 g/mol
Solubility: Highly soluble in water, facilitating intravenous administration.
Stability: Resistant to common aminoglycoside-modifying enzymes due to its unique structural features.
These properties make plazomicin suitable for clinical applications against resistant bacterial strains.
Applications
Scientific Uses
Plazomicin has been investigated for various clinical applications:
Treatment of Infections: It is primarily used for treating complicated urinary tract infections caused by multidrug-resistant Gram-negative bacteria.
Clinical Trials: Ongoing studies are evaluating its efficacy against other resistant infections, including those caused by Klebsiella pneumoniae and Escherichia coli.
The development of plazomicin represents a significant advancement in the fight against antibiotic resistance, providing a valuable tool for clinicians dealing with difficult-to-treat infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Piritrexim has been used in trials studying the treatment of Bladder Cancer, Urethral Cancer, and Transitional Cell Cancer of the Renal Pelvis and Ureter. Piritrexim is a synthetic antifolate agent with antiparasitic, antipsoriatic and antitumor properties. Piritrexim inhibits the enzyme dihydrofolate reductase enzyme, thereby disrupting folate metabolism and DNA synthesis and cell division. (NCI04)
Pirlimycin hydrochloride is an antibiotic belonging to the lincosamide class. Often marketed as Pirsue, this drug is used to treat mastitis in cattle. Pirlimycin is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle. See also: Pirlimycin Hydrochloride (has salt form).
Pirlimycin Hydrochloride is the hydrochloride salt form of pirlimycin, a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, pirlimycin has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle. See also: Pirlimycin (has active moiety).
Piroheptine HCl is an anticholinergic agent. It acts by inhibiting dopamine uptake and completely preventing loss of striatal dopamine in MPTP-treated mice.